![molecular formula C21H25N5O2 B2936253 tert-Butyl 4-(5-cyano-[2,3'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate CAS No. 946385-97-3](/img/structure/B2936253.png)
tert-Butyl 4-(5-cyano-[2,3'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the diazepane ring, the introduction of the bipyridine moiety, and the addition of the cyano and tert-butyl ester groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The diazepane ring and the bipyridine moiety would likely contribute to the rigidity of the molecule, while the cyano and tert-butyl ester groups could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The cyano group is a strong electron-withdrawing group, which could make the molecule more reactive towards nucleophiles. The tert-butyl ester group could potentially undergo hydrolysis or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of the diazepane ring and the bipyridine moiety could affect these properties .Scientific Research Applications
Synthesis and Molecular Structure
The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which shares structural similarities with tert-butyl 4-(5-cyano-[2,3'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate, was synthesized as a cyclic amino acid ester. This compound was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, highlighting its potential in molecular structure studies and organic synthesis (Moriguchi et al., 2014).
Catalysis and Chemical Reactions
Research on similar compounds, like tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, demonstrates their utility in catalysis and chemical reactions. For instance, this compound is a key intermediate in Rho–kinase inhibitors, showcasing its importance in the synthesis of complex molecules (Gomi et al., 2012).
Photoaffinity Labeling
The development of photoaffinity labels using compounds with tert-butyl groups indicates potential applications in biochemistry. These labels, when attached to biochemical agents, enable the study of molecular interactions and functions, providing insights into biological processes and drug design (Nassal, 1983).
Liquid Crystal Technology
Compounds with tert-butyl groups have been studied for their potential applications in liquid crystal technology. For instance, novel liquid crystalline compounds containing bicyclo[3.1.0]hexane core units, similar in structure to the tert-butyl diazepane derivatives, demonstrate the feasibility of using such structures in the development of new liquid crystalline materials (Kozhushkov et al., 2004).
Drug Development
Though specifics on tert-butyl 4-(5-cyano-[2,3'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate in drug development are scarce, research on similar structures, like tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate, indicates potential in developing small molecule anticancer drugs. This highlights the broader application of such compounds in pharmaceutical research and development (Zhang et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-(3-cyano-6-pyridin-3-ylpyridin-2-yl)-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-21(2,3)28-20(27)26-11-5-10-25(12-13-26)19-16(14-22)7-8-18(24-19)17-6-4-9-23-15-17/h4,6-9,15H,5,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASNLGJVHQCWTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC(=N2)C3=CN=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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